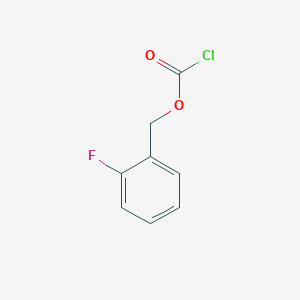

(2-Fluorophenyl)methyl chloroformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

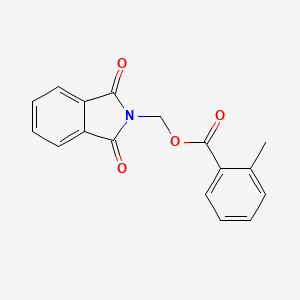

“(2-Fluorophenyl)methyl chloroformate” is a chemical compound with the molecular formula C8H6ClFO2 . It has a predicted density of 1.334±0.06 g/cm3 and a predicted boiling point of 225.4±23.0 °C .

Chemical Reactions Analysis

Chloroformates, including “(2-Fluorophenyl)methyl chloroformate”, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . They decompose slowly in water to yield methanol, HCl, and CO2 .Physical And Chemical Properties Analysis

“(2-Fluorophenyl)methyl chloroformate” has a predicted density of 1.334±0.06 g/cm3 and a predicted boiling point of 225.4±23.0 °C . The melting point and flash point are not available .Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the key applications of related chloroformates is in the field of high-performance liquid chromatography (HPLC) for the separation and detection of phenols. Landzettel et al. (1995) explored 2-(9-anthrylethyl) chloroformate (AEOC) as a fluorophoric derivatizing agent for phenol compounds, showcasing its utility in environmental analysis of industrial wastewater samples (Landzettel et al., 1995). This reflects the broader potential for (2-Fluorophenyl)methyl chloroformate in enhancing the specificity and sensitivity of HPLC methods.

Synthesis of Fluoroaromatic Compounds

Lui et al. (1998) presented a novel approach to accessing chloro- and fluoroaromatic compounds through the decarboxylation of aromatic haloformates, including (2-Fluorophenyl)methyl chloroformate. This method offers a straightforward pathway to synthesize fluoroaromatic compounds, which are valuable in various chemical industries and research (Lui, Marhold, & Rock, 1998).

Fluorous Metal-Organic Frameworks

In the development of new materials, Yang et al. (2007) investigated fluorous metal−organic frameworks (FMOFs) for high-density gas adsorption. These frameworks, synthesized from fluoroaromatic compounds, exhibit exceptional properties for the adsorption of gases such as H2, O2, and N2 (Yang, Wang, & Omary, 2007). This research indicates the potential for (2-Fluorophenyl)methyl chloroformate derivatives in creating advanced materials for energy storage and environmental applications.

Enhanced Polymer Transistor Mobility

Chang et al. (2004) explored the use of high-boiling-point solvents, including chloroformates, to improve the field-effect mobilities of poly(3-hexylthiophene) transistors. Their work demonstrates how solvent choice can significantly impact the performance of electronic materials (Chang et al., 2004).

Fluorogenic Sensors

Patra et al. (2018) developed a fluorogenic chemosensor for the efficient detection of Al3+ and Zn2+ ions, showcasing the role of (2-Fluorophenyl)methyl chloroformate and its derivatives in creating sensitive and selective sensors for metal ions (Patra et al., 2018).

Future Directions

While specific future directions for “(2-Fluorophenyl)methyl chloroformate” are not available, there has been an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic amounts . This suggests potential future directions in the development of new synthetic methods involving chloroformates.

Mechanism of Action

Target of Action

Chloroformates, in general, are known to react with nucleophilic groups in biological systems .

Mode of Action

(2-Fluorophenyl)methyl chloroformate, like other chloroformates, is likely to undergo nucleophilic substitution reactions with biological molecules. The compound can react with nucleophiles, such as amines and alcohols, to form carbamates and esters, respectively .

Biochemical Pathways

It’s worth noting that chloroformates are often used in the synthesis of various organic compounds, including pharmaceuticals . They can participate in reactions such as the Suzuki-Miyaura cross-coupling, a widely-used method for forming carbon-carbon bonds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of (2-Fluorophenyl)methyl chloroformate. For instance, its reactivity might increase under alkaline conditions due to the presence of more nucleophiles .

properties

IUPAC Name |

(2-fluorophenyl)methyl carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-3-1-2-4-7(6)10/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKEDVRAWFRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)methyl chloroformate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2924284.png)

![{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2924289.png)

![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2924295.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)